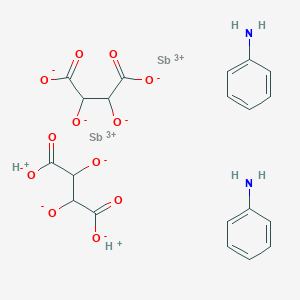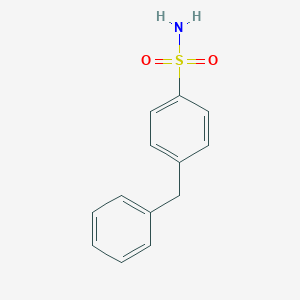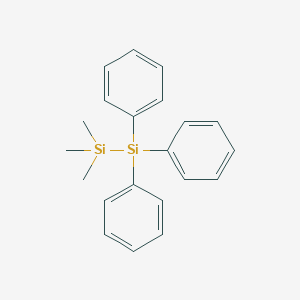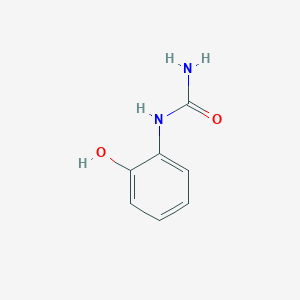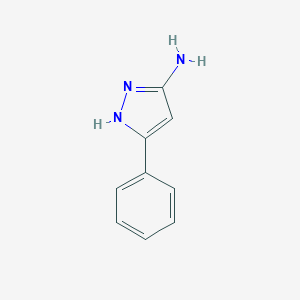
Octahydro-1,5-methanopentalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1,5-methanopentalene (OMPA) is a bicyclic compound that has been widely used in scientific research due to its unique chemical structure and properties. OMPA is a highly strained compound that can undergo ring-opening reactions to form reactive intermediates, making it a valuable tool for studying chemical reactions and mechanisms.
Mecanismo De Acción
Octahydro-1,5-methanopentalene's mechanism of action involves its ability to undergo ring-opening reactions to form reactive intermediates. These intermediates can then react with other molecules, leading to the formation of new compounds. Octahydro-1,5-methanopentalene's reactivity is due to its highly strained structure, which makes it prone to ring-opening reactions.
Efectos Bioquímicos Y Fisiológicos
Octahydro-1,5-methanopentalene has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Octahydro-1,5-methanopentalene can act as a potent inhibitor of enzymes, including acetylcholinesterase and butyrylcholinesterase. Octahydro-1,5-methanopentalene has also been shown to have antitumor activity in certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octahydro-1,5-methanopentalene's unique chemical structure and reactivity make it a valuable tool for studying chemical reactions and mechanisms. Octahydro-1,5-methanopentalene's ability to undergo ring-opening reactions allows for the formation of reactive intermediates, which can be used to study the mechanism of action of enzymes and the synthesis of natural products. However, Octahydro-1,5-methanopentalene's reactivity can also make it difficult to handle in the lab, and its highly strained structure can make it prone to decomposition.
Direcciones Futuras
There are many future directions for the study of Octahydro-1,5-methanopentalene. One area of research is the development of new catalysts for organic reactions using Octahydro-1,5-methanopentalene as a starting material. Another area of research is the study of Octahydro-1,5-methanopentalene's mechanism of action and its potential as a therapeutic agent for a variety of diseases. Additionally, the use of Octahydro-1,5-methanopentalene in the synthesis of natural products and the development of new drugs is an area of active research.
Métodos De Síntesis
Octahydro-1,5-methanopentalene can be synthesized through a variety of methods, including the Diels-Alder reaction, which involves the reaction of cyclopentadiene with ethylene to form the precursor, norbornene. Norbornene is then reacted with maleic anhydride to form the Diels-Alder adduct, which can be converted to Octahydro-1,5-methanopentalene through a series of chemical reactions. Other methods for synthesizing Octahydro-1,5-methanopentalene include the use of Grubbs catalysts and ring-closing metathesis reactions.
Aplicaciones Científicas De Investigación
Octahydro-1,5-methanopentalene has been used in a variety of scientific research applications, including organic synthesis, catalysis, and chemical biology. Octahydro-1,5-methanopentalene's unique chemical structure and reactivity make it a valuable tool for studying chemical reactions and mechanisms. Octahydro-1,5-methanopentalene has been used to study the mechanism of action of enzymes, the synthesis of natural products, and the development of new catalysts for organic reactions.
Propiedades
Número CAS |
1521-75-1 |
|---|---|
Nombre del producto |
Octahydro-1,5-methanopentalene |
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
tricyclo[4.2.1.03,7]nonane |
InChI |
InChI=1S/C9H14/c1-2-8-4-6-3-7(1)9(8)5-6/h6-9H,1-5H2 |
Clave InChI |
KDZAHOWOSSCKGU-UHFFFAOYSA-N |
SMILES |
C1CC2CC3CC1C2C3 |
SMILES canónico |
C1CC2CC3CC1C2C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)
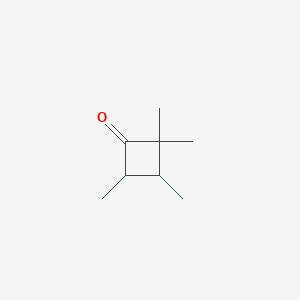
![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)
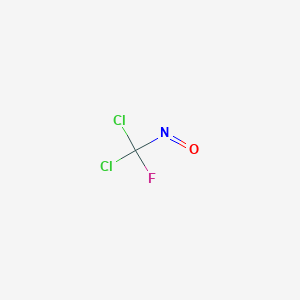
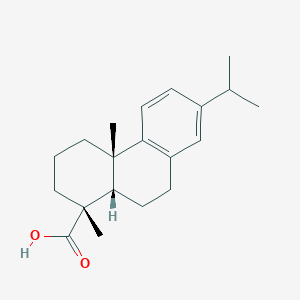
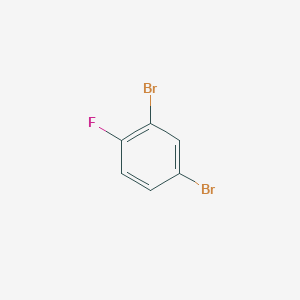
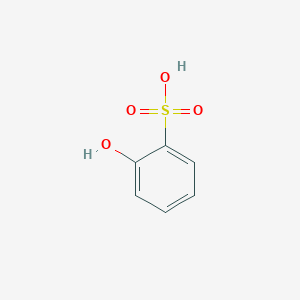
![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)
